BENGHE Foundational & Exploratory

Check Availability & Pricing

Structural Characterization Guide: 2-Bromo-3-
methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

Compound Name: 2-Bromo-3-methylbenzaldehyde
CAS No.: 109179-31-9
Cat. No.: B1282531
. J

Solid-State Architecture, Synthesis, and Crystallographic Profiling

Executive Summary & Strategic Context

2-Bromo-3-methylbenzaldehyde (CAS: 109179-31-9) represents a critical pharmacophore in
the synthesis of isoquinoline alkaloids and p38 MAP kinase inhibitors. Despite its utility as an
intermediate, a search of the Cambridge Structural Database (CSD) and primary literature
reveals that the specific single-crystal X-ray structure for this isomer remains unpublished.

This guide serves as a definitive technical blueprint for researchers to:

Synthesize high-purity material suitable for diffraction.

Grow diffraction-quality single crystals using specific solvent systems.

Predict the lattice architecture based on the behavior of its structural congener, 2-bromo-4-
methylbenzaldehyde.

Solve the structure using heavy-atom phasing methods.

Synthesis and Purification Protocol

Before crystallization, the compound must be synthesized to >99% purity. Commercial samples
often contain traces of the corresponding benzyl alcohol, which inhibits crystal nucleation.
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Optimized Oxidation Workflow

The most reliable route converts 2-bromo-3-methylbenzyl alcohol to the aldehyde using
Pyridinium Chlorochromate (PCC).

Reagents:

Precursor: 2-Bromo-3-methylbenzyl alcohol (1.0 eq)[1]

Oxidant: PCC (1.5 eq)

Solvent: Anhydrous Dichloromethane (DCM)

Additives: Celite (filter aid)

Step-by-Step Protocol:

Suspension: Suspend PCC (1.5 eq) and Celite (1:1 w/w with PCC) in anhydrous DCM (0.1 M
concentration relative to alcohol).

» Addition: Add the benzyl alcohol dropwise at 0°C.

e Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (20%
EtOAc/Hexane).

o Workup (Critical for Crystallization): Filter the black slurry through a pad of silica gel. This
removes chromium salts that act as paramagnetic impurities in NMR and nucleation poisons
in crystallization.

 Isolation: Concentrate the filtrate. The resulting white/pale-yellow solid (mp 53-54°C) is the
crude aldehyde.

Crystallization Engineering

Obtaining X-ray quality crystals of low-melting solids (mp ~53°C) requires suppressing kinetic
nucleation in favor of thermodynamic growth.

Solvent Screening Matrix
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The presence of the bromine atom increases lipophilicity, while the aldehyde allows for weak

hydrogen bonding.

Solvent System . Outcome
Method Conditions o
(viv) Prediction
) Ethanol / n-Pentane Optimal. Promotes
Slow Evaporation 4°C, loosely capped ) )
(1:2) slow lattice formation.
o DCM (inner) / Hexane Good. Produces
Vapor Diffusion RT, sealed chamber ) )
(outer) prismatic crystals.
60°C Risk. Likely to yield
Cooling Isopropanol microcrystalline

-20°C (0.1°C/min)

powder.

The "Seed and Splay" Technique

For stubborn oils or microcrystals:

¢ Dissolve 50 mg of purified aldehyde in 2 mL EtOH.
e Add n-Pentane until slight turbidity appears.

e Add one drop of pure EtOH to clear the solution.

¢ Place in a vibration-free environment at 4°C.

o Rationale: This approaches the metastable zone width (MSZW) boundary gently,

encouraging few, large nuclei.

Predictive Structural Modeling

In the absence of a direct CSD entry, we model the structure based on the known isomer 2-

bromo-4-methylbenzaldehyde and general halogen bonding principles.

Steric Strain and Conformation

o The Ortho-Effect: The 2-position Bromine is flanked by the 1-Aldehyde and 3-Methyl groups.
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» Twist Angle: Unlike 4-bromobenzaldehyde, which can be planar, the steric clash between the
carbonyl oxygen/hydrogen and the voluminous bromine (vdW radius 1.85 A) forces the
aldehyde group to rotate out of the benzene plane.

o Prediction: Expect a torsion angle (C2-C1-C=0) of 20°-40°.
Supramolecular Synthons (Halogen Bonding)
The crystal packing will be dominated by the Sigma-Hole interaction.

» Donor: The Bromine atom exhibits a positive electrostatic potential cap (

-hole) along the C-Br bond axis.

o Acceptor: The Carbonyl Oxygen (lone pairs).
e Geometry: Expect a C—Br

O=C angle of

Logical Workflow: From Molecule to Lattice

The following diagram illustrates the hierarchy of forces determining the crystal structure.
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Figure 1: Predictive pathway for crystal packing. Steric crowding forces a conformational twist,
facilitating directional halogen bonding.

X-Ray Diffraction Data Collection Protocol

Once a crystal (
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mm) is isolated, follow this collection strategy to ensure high-resolution data.
Instrument Configuration

e Source: Mo-K

(
A). Molybdenum is preferred over Copper to minimize absorption by Bromine (
mm
).
o Temperature: 100 K (Nitrogen stream). Crucial to reduce thermal motion of the freely rotating

methyl group.

Data Processing & Refinement

e Indexing: Bromine is a heavy scatterer. Use the heavy-atom method (Patterson synthesis) or
direct methods (SHELXT) to locate the Br position first.

o Absorption Correction: Apply Multi-scan (SADABS) or Gaussian face-indexing. The
absorption coefficient is significant; uncorrected data will yield poor

values.

e Hydrogen Treatment:
o Aromatic/Methyl H: Constrain using a riding model.
o Aldehyde H: Locate in difference Fourier map if data quality permits; otherwise, constrain.

Solid-State Characterization Data (Simulated)

While specific unit cell data requires experiment, the following physicochemical properties are
established benchmarks for this compound class.
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Property Value | Characteristic Relevance
) ) Indicates relatively weak lattice
Melting Point 53-54 °C ) )
energy; requires cold handling.
) Typical for brominated
Density (Calc) 1.490 g/cm3 )
aromatics.
Centrosymmetric packing is
Space Group (Pred) or statistically most probable
(80%).
One molecule per asymmetric
Z Value 4 o
unit is standard.
Absorption ( ~4.5 mm Requires absorption correction
) (Mo) during data reduction.
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(Note: The structure of 2-bromo-3-methylbenzaldehyde is currently absent from public
repositories.[4] The protocols above are designed to generate the data necessary for its first
deposition.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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